molecular formula C32H43FN6O10 B12832323 Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate

Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate

Cat. No.: B12832323
M. Wt: 690.7 g/mol
InChI Key: LRRCNNLGDWQJQT-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or phosphonium salts. The final steps involve deprotection and purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve automated synthesis using peptide synthesizers, which can handle the complex sequence of reactions efficiently. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove protective groups or reduce specific functional groups.

    Substitution: Allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.

Scientific Research Applications

Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules and in the study of peptide synthesis.

    Biology: Investigated for its potential role in protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease processes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets. This selectivity makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C32H43FN6O10

Molecular Weight

690.7 g/mol

IUPAC Name

methyl (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-2-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]-phenylmethoxycarbonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-22(34)29(43)37-23(10-11-27(41)47-3)30(44)38-31(45)25(13-21-16-35-18-36-21)39(24(26(40)15-33)14-28(42)48-4)32(46)49-17-20-8-6-5-7-9-20/h5-9,16,18-19,22-25H,10-15,17,34H2,1-4H3,(H,35,36)(H,37,43)(H,38,44,45)/t22-,23-,24-,25-/m0/s1

InChI Key

LRRCNNLGDWQJQT-QORCZRPOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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